molecular formula C8H14O3 B14433302 Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- CAS No. 76438-34-1

Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-

Cat. No.: B14433302
CAS No.: 76438-34-1
M. Wt: 158.19 g/mol
InChI Key: QKUHRTGCQROYPJ-JAMMHHFISA-N
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Description

Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is an organic compound with the molecular formula C8H14O3 It is a derivative of propanal, where the hydrogen atom at the second carbon is replaced by a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- typically involves the reaction of propanal with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group of tetrahydro-2H-pyran-2-ol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.

    Reduction: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s reactivity and interactions with other molecules, thereby modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with a nitrile group instead of an aldehyde group.

    Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a propanal group.

    4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Similar structure but with a phenylboronic acid group.

Uniqueness

Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.

Properties

CAS No.

76438-34-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2S)-2-(oxan-2-yloxy)propanal

InChI

InChI=1S/C8H14O3/c1-7(6-9)11-8-4-2-3-5-10-8/h6-8H,2-5H2,1H3/t7-,8?/m0/s1

InChI Key

QKUHRTGCQROYPJ-JAMMHHFISA-N

Isomeric SMILES

C[C@@H](C=O)OC1CCCCO1

Canonical SMILES

CC(C=O)OC1CCCCO1

Origin of Product

United States

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